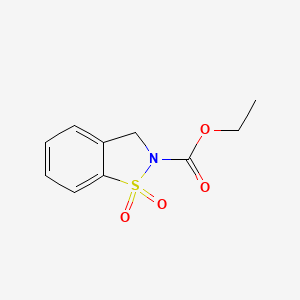![molecular formula C24H36OSi B14188563 [(9-Phenylnona-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane CAS No. 868701-00-2](/img/structure/B14188563.png)
[(9-Phenylnona-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(9-Phenylnona-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane is a chemical compound known for its unique structure and properties It features a phenyl group attached to a nona-1,5-diyn-1-yl chain, which is further connected to a tri(propan-2-yl)silane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(9-Phenylnona-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane typically involves the coupling of a phenyl-substituted alkyne with a silane derivative. The reaction conditions often require the use of a palladium catalyst to facilitate the coupling process. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[(9-Phenylnona-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenyl group or the silane moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives with different degrees of hydrogenation.
Wissenschaftliche Forschungsanwendungen
[(9-Phenylnona-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s reactivity makes it useful in the study of biochemical pathways and interactions.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique properties.
Wirkmechanismus
The mechanism of action of [(9-Phenylnona-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane involves its interaction with various molecular targets. The phenyl group and the alkyne chain can participate in π-π interactions and conjugation, affecting the compound’s reactivity and stability. The silane moiety can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds and networks.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(9-Phenylnona-1,5-diyn-1-yl)oxy]tri(methyl)silane
- [(9-Phenylnona-1,5-diyn-1-yl)oxy]tri(ethyl)silane
- [(9-Phenylnona-1,5-diyn-1-yl)oxy]tri(butyl)silane
Uniqueness
[(9-Phenylnona-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane is unique due to its specific combination of a phenyl-substituted alkyne and a tri(propan-2-yl)silane group. This structure imparts distinct reactivity and properties, making it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
868701-00-2 |
|---|---|
Molekularformel |
C24H36OSi |
Molekulargewicht |
368.6 g/mol |
IUPAC-Name |
9-phenylnona-1,5-diynoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C24H36OSi/c1-21(2)26(22(3)4,23(5)6)25-20-16-11-9-7-8-10-13-17-24-18-14-12-15-19-24/h12,14-15,18-19,21-23H,9-11,13,17H2,1-6H3 |
InChI-Schlüssel |
XXAVOTFPFVBEDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC#CCCC#CCCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(2S,3S)-2-Chloro-3-methylpentyl]oxy}benzaldehyde](/img/structure/B14188480.png)
![1-Phenyl-6-[4-[3-phenyl-5-[4-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene](/img/structure/B14188485.png)
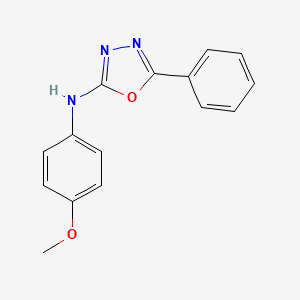
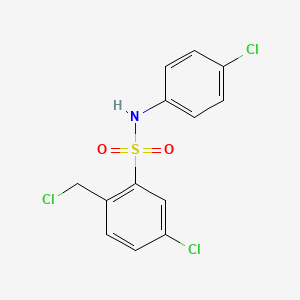
![(E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-3-enoate](/img/structure/B14188510.png)
![3-[2-(3,4-Dimethoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B14188511.png)
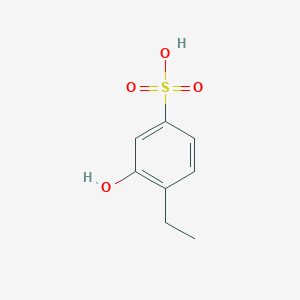
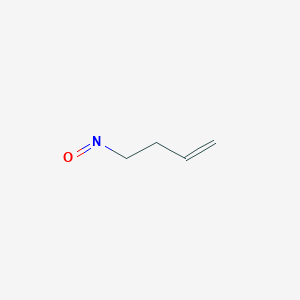
![3-(1H-Imidazol-1-yl)-6-{4-[(naphthalen-1-yl)oxy]piperidin-1-yl}pyridazine](/img/structure/B14188522.png)
![2-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,4-dione](/img/structure/B14188532.png)
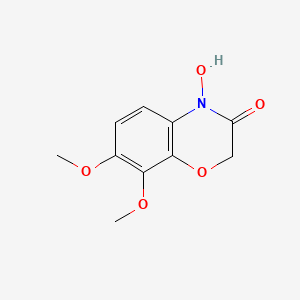
![1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-](/img/structure/B14188537.png)
![2-{[(1R)-1-(2-Methylphenyl)but-3-en-1-yl]amino}phenol](/img/structure/B14188555.png)
